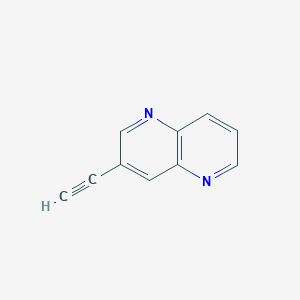
3-Ethynyl-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of an ethynyl group attached to the third position of the 1,5-naphthyridine ring
Preparation Methods
The synthesis of 3-Ethynyl-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the use of a Suzuki cross-coupling reaction. In this method, 3-bromo-1,5-naphthyridine is reacted with an ethynylboronic acid in the presence of a palladium catalyst to yield this compound . Another approach involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Ethynyl-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethynyl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context of its use. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
3-Ethynyl-1,5-naphthyridine can be compared with other naphthyridine derivatives such as 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine and 2-((Trimethylsilyl)ethynyl)pyridin-3-ol . These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the ethynyl group in this compound makes it unique and contributes to its distinct reactivity and applications.
Properties
Molecular Formula |
C10H6N2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-ethynyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-6-10-9(12-7-8)4-3-5-11-10/h1,3-7H |
InChI Key |
XONUXNJVBSUFDD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=CC=N2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13868885.png)
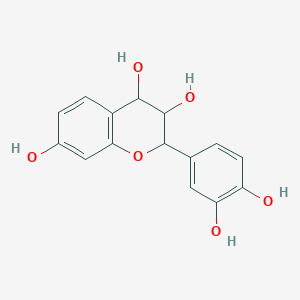
![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
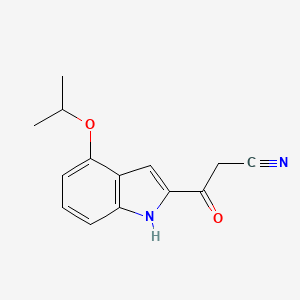
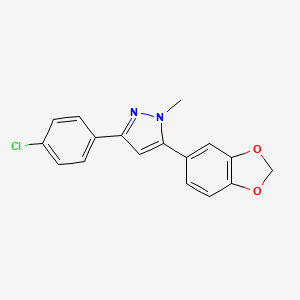

![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)
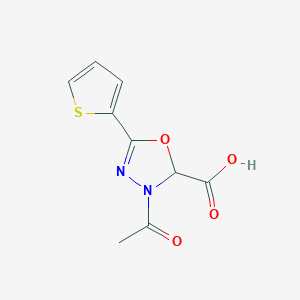
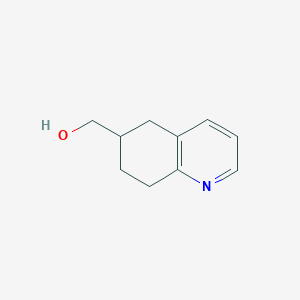
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
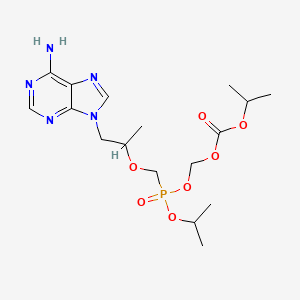
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)

